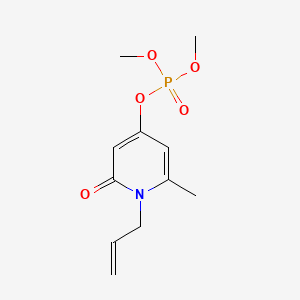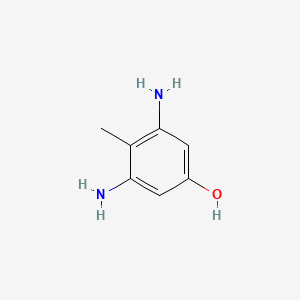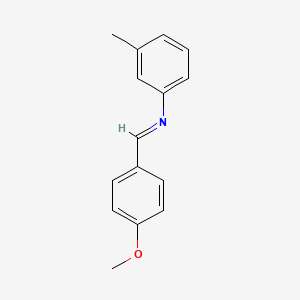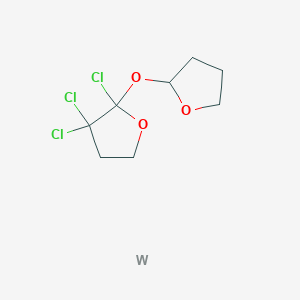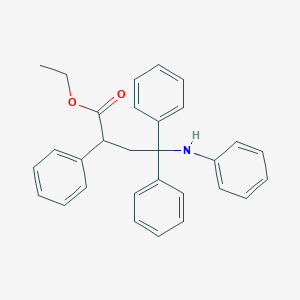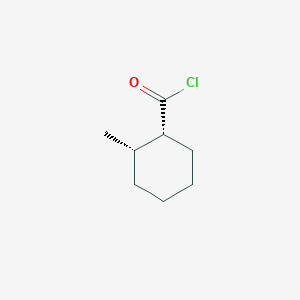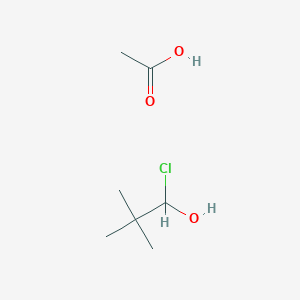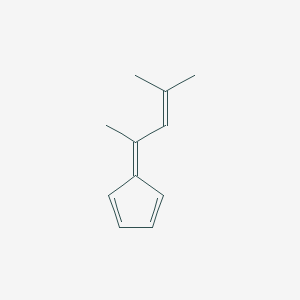
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with a 1,3-dimethyl-2-butenylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- typically involves the reaction of cyclopentadiene with a suitable alkylating agent under controlled conditions. One common method is the alkylation of cyclopentadiene with 1,3-dimethyl-2-butenyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1,3-dimethyl-2-butenylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the 1,3-dimethyl-2-butenylidene group can influence the compound’s reactivity and interaction with other molecules, leading to diverse biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Cyclopentadiene, 5,5-dimethyl-2-ethyl-
- 1,3-Cyclopentadiene, 5,5-dimethyl-
Uniqueness
1,3-Cyclopentadiene, 5-(1,3-dimethyl-2-butenylidene)- is unique due to the presence of the 1,3-dimethyl-2-butenylidene group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
13347-52-9 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
5-(4-methylpent-3-en-2-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H14/c1-9(2)8-10(3)11-6-4-5-7-11/h4-8H,1-3H3 |
InChI-Schlüssel |
MVEGMRAVWSIQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=C1C=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





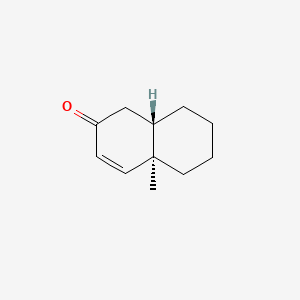
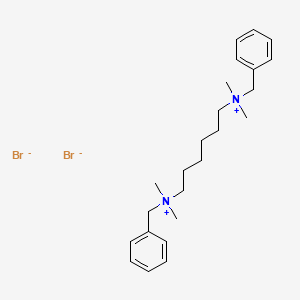
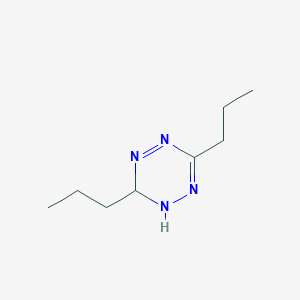
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
